4-hydroxy-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
6-HYDROXY-4-OXO-N-PROPYL-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrroloquinoline core. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-4-OXO-N-PROPYL-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-4-OXO-N-PROPYL-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl group results in alcohols .
Scientific Research Applications
6-HYDROXY-4-OXO-N-PROPYL-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-HYDROXY-4-OXO-N-PROPYL-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
6-HYDROXY-4-OXO-N-PHENYL-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE: Similar structure but with a phenyl group instead of a propyl group.
ETHYL 6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXYLATE: An ethyl ester derivative.
Uniqueness
The uniqueness of 6-HYDROXY-4-OXO-N-PROPYL-1,2-DIHYDRO-4H-PYRROLO(3,2,1-IJ)QUINOLINE-5-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
9-hydroxy-11-oxo-N-propyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c1-2-7-16-14(19)11-13(18)10-5-3-4-9-6-8-17(12(9)10)15(11)20/h3-5,18H,2,6-8H2,1H3,(H,16,19) |
InChI Key |
XHUDVJGFBSAYFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O |
Origin of Product |
United States |
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